2-chloro-N-(4-chloro-2-fluorophenyl)pyridine-3-sulfonamide
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Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of chlorine, fluorine, and sulfonamide functionalities. Researchers have explored various synthetic routes, such as condensation reactions, cyclizations, and functional group transformations. Notably, the trifluoromethylpyridine (TFMP) motif plays a crucial role in the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(4-chloro-2-fluorophenyl)pyridine-3-sulfonamide consists of a pyridine ring (with nitrogen atoms), chlorine and fluorine atoms, and a sulfonamide group. The arrangement of these atoms influences the compound’s properties, reactivity, and biological activity. Researchers have characterized its 2D and 3D structures using spectroscopic techniques and computational methods .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and transformations involving the sulfonamide group. Researchers have investigated its reactivity with different reagents and catalysts. Notably, the trifluoromethyl group enhances its stability and influences its behavior in reactions .
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point is above 350°C .
- Molar Conductance : Λ = 16 Ohm(-1)·cm2·mol^(-1) .
Mechanism of Action
The precise mechanism of action for 2-chloro-N-(4-chloro-2-fluorophenyl)pyridine-3-sulfonamide depends on its intended application. In agrochemicals, it may act as a pesticide or herbicide by disrupting specific biological processes in pests or weeds. In pharmaceuticals, it could target specific enzymes, receptors, or pathways. Further studies are needed to elucidate its exact mode of action .
properties
IUPAC Name |
2-chloro-N-(4-chloro-2-fluorophenyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2FN2O2S/c12-7-3-4-9(8(14)6-7)16-19(17,18)10-2-1-5-15-11(10)13/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYZLIBEGONZMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)S(=O)(=O)NC2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-chloro-2-fluorophenyl)pyridine-3-sulfonamide |
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